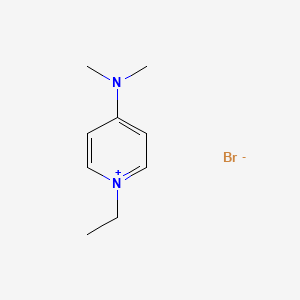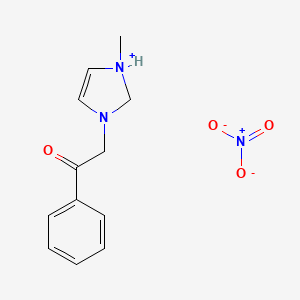
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a multistep pathway. One common method starts with the reaction of 2-phenylindole with appropriate reagents to form the desired imidazole derivative. The structure characterization of this compound is usually done using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding imidazole oxides, while reduction reactions can produce imidazole alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug development and therapeutic research. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share a similar imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits .
Propriétés
Numéro CAS |
112520-59-9 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C12H14N2O.NO3/c1-13-7-8-14(10-13)9-12(15)11-5-3-2-4-6-11;2-1(3)4/h2-8H,9-10H2,1H3;/q;-1/p+1 |
Clé InChI |
VJLBYAKPQDTGBX-UHFFFAOYSA-O |
SMILES canonique |
C[NH+]1CN(C=C1)CC(=O)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
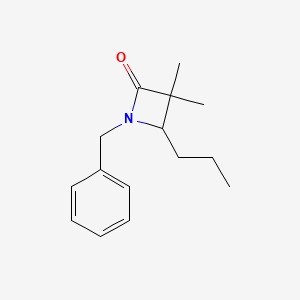

silane](/img/structure/B14313179.png)
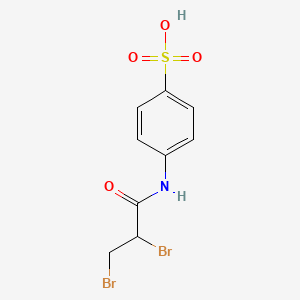
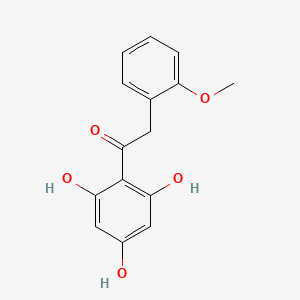

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
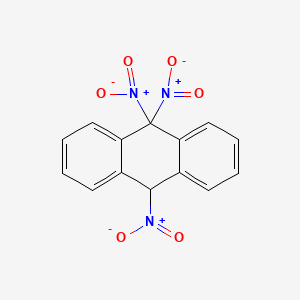
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
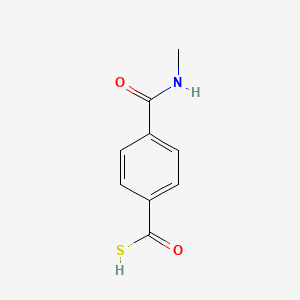
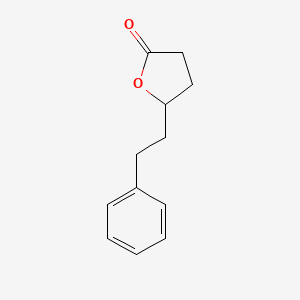
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
